2-Cyclobutyl-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-Cyclobutyl-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-Cyclobutyl-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with cyclobutylamine to form an intermediate Schiff base, which is then cyclized with a suitable triazole precursor under acidic or basic conditions . Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
2-Cyclobutyl-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Cyclobutyl-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been investigated for its anticancer properties, particularly as a CDK2 inhibitor.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This can lead to apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar compounds to 2-Cyclobutyl-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine include other triazolopyrimidines such as:
These compounds share similar structural features but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific cyclobutyl and dimethoxyphenyl groups, which contribute to its distinct biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C17H18N4O2 |
---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
2-cyclobutyl-7-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H18N4O2/c1-22-14-7-6-12(10-15(14)23-2)13-8-9-18-17-19-16(20-21(13)17)11-4-3-5-11/h6-11H,3-5H2,1-2H3 |
InChI Key |
OUFHNUVLYISYCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NC3=NC(=NN23)C4CCC4)OC |
Origin of Product |
United States |
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